P388 Cytotoxicity: A2 Shows 1.16-Fold Lower Potency than A1
In P388 murine leukemia cell cytotoxicity assays, miyakamide A2 exhibits an IC₅₀ of 12.2 μg/mL, which is modestly lower in potency compared to miyakamide A1 (IC₅₀ = 10.5 μg/mL) . B-series analogs are substantially more potent, with B1 at 8.8 μg/mL and B2 at 7.6 μg/mL . The 1.16-fold potency difference between A2 and A1 (Δ = 1.7 μg/mL) is modest but analytically resolvable, distinguishing A2 within the A-series pair. The broader difference between A2 and B2 is ~1.6-fold (12.2 vs. 7.6 μg/mL).
| Evidence Dimension | P388 murine leukemia cell cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 12.2 μg/mL |
| Comparator Or Baseline | Miyakamide A1: 10.5 μg/mL; Miyakamide B1: 8.8 μg/mL; Miyakamide B2: 7.6 μg/mL |
| Quantified Difference | A2 vs. A1: +1.7 μg/mL (1.16-fold less potent); A2 vs. B2: +4.6 μg/mL (1.6-fold less potent) |
| Conditions | In vitro P388 murine leukemia cell line; standard cytotoxicity assay conditions |
Why This Matters
Researchers studying structure-activity relationships (SAR) of the miyakamide scaffold require the specific congener to isolate the contribution of stereochemistry (E vs. Z) and amino acid substitution (Phe vs. Tyr) to cytotoxic activity.
